Ethanone, 1-[4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-
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Overview
Description
Ethanone, 1-[4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- is a complex organic compound that features a pyrrolo[2,3-b]pyridine core with a methoxy group and a phenylsulfonyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective reagents and optimized reaction conditions. The use of continuous flow reactors and automated synthesis can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The methoxy and phenylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Ethanone, 1-[4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can participate in hydrogen bonding and other interactions, while the pyrrolo[2,3-b]pyridine core can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target molecules and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Phenylsulfonylacetophenone: Shares the phenylsulfonyl group but has a different core structure.
Methoxyacetophenone: Contains the methoxy group but lacks the pyrrolo[2,3-b]pyridine core.
Uniqueness
Ethanone, 1-[4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- is unique due to its combination of the pyrrolo[2,3-b]pyridine core with both methoxy and phenylsulfonyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
Ethanone, 1-[4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anti-inflammatory, analgesic, and antibacterial activities based on recent research findings.
Chemical Structure and Properties
The compound features a pyrrolo[2,3-b]pyridine core structure, which is known for its diverse biological activities. The specific functional groups attached to this core, such as the methoxy and phenylsulfonyl groups, play crucial roles in modulating its biological effects.
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of pyrrolopyridines exhibit significant anti-inflammatory properties. For instance, a study highlighted that certain fused pyrrole compounds showed promising activity in inhibiting pro-inflammatory cytokines and demonstrated notable in vivo anti-inflammatory effects in animal models. Specifically, compounds similar to Ethanone showed inhibition rates comparable to standard anti-inflammatory drugs like diclofenac at various time intervals post-administration .
Table 1: Anti-inflammatory Activity of Pyrrolopyridine Derivatives
Compound | Inhibition Rate (%) | Time Interval (hours) |
---|---|---|
3i | 21.67 | 1 |
3i | 26.04 | 2 |
3i | 29.30 | 3 |
3i | 31.28 | 4 |
3l | 19.97 | 1 |
3l | 30.05 | 2 |
3l | 36.33 | 3 |
3l | 36.61 | 4 |
Analgesic Activity
The analgesic properties of pyrrolopyridine derivatives have also been investigated. In one study, compounds were tested using the "writhing" test in mice, revealing that some derivatives exhibited analgesic effects comparable to morphine. The ED50 values indicated that certain modifications to the pyrrolopyridine structure could enhance analgesic efficacy .
Table 2: Analgesic Activity (ED50 Values)
Compound | ED50 (mg/kg) |
---|---|
Morphine | 2.44 |
Aspirin | 39.15 |
Pyrrolopyridine A | 0.67 |
Pyrrolopyridine B | 1.10 |
Antibacterial Activity
Pyrrole and its derivatives have been noted for their antibacterial properties against various pathogens. Research indicates that certain modifications can lead to enhanced activity against Gram-positive and Gram-negative bacteria, with specific MIC values reported for several derivatives . The mechanism of action often involves interference with bacterial DNA gyrase, a crucial enzyme for bacterial replication.
Case Studies
- Anti-inflammatory Study : A series of pyrrolopyridine derivatives were synthesized and evaluated for their ability to inhibit cytokine production in vitro and reduce inflammation in vivo. Results showed that specific compounds had a significant impact on reducing inflammation markers in animal models compared to control groups.
- Analgesic Testing : In a comparative study using various analgesics, derivatives of Ethanone demonstrated potential as effective pain relievers with lower toxicity profiles than traditional opioids.
Properties
IUPAC Name |
1-[1-(benzenesulfonyl)-4-methoxypyrrolo[2,3-b]pyridin-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-11(19)13-10-18(16-15(13)14(22-2)8-9-17-16)23(20,21)12-6-4-3-5-7-12/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNZKEZHZFXYKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=NC=CC(=C12)OC)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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